Pentane-1,5-diyl bis(chloroacetate)
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Overview
Description
Pentane-1,5-diyl bis(chloroacetate) is a chemical compound with the molecular formula C9H14Cl2O4. It is an ester derivative of pentane-1,5-diol and chloroacetic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1,5-diyl bis(chloroacetate) can be synthesized through the esterification reaction between pentane-1,5-diol and chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of pentane-1,5-diyl bis(chloroacetate) involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as column chromatography may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-diyl bis(chloroacetate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester bonds in pentane-1,5-diyl bis(chloroacetate) can be hydrolyzed under acidic or basic conditions to yield pentane-1,5-diol and chloroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used under mild to moderate temperatures.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride may be used, depending on the desired transformation.
Major Products
Substitution Reactions: The major products include substituted esters or amides, depending on the nucleophile used.
Hydrolysis: The primary products are pentane-1,5-diol and chloroacetic acid.
Scientific Research Applications
Pentane-1,5-diyl bis(chloroacetate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a crosslinking agent in polymer manufacturing.
Mechanism of Action
The mechanism of action of pentane-1,5-diyl bis(chloroacetate) primarily involves its reactivity towards nucleophiles. The chloroacetate groups are electrophilic and can react with nucleophiles to form new covalent bonds. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar in structure but with a shorter carbon chain.
Hexane-1,6-diyl bis(chloroacetate): Similar in structure but with a longer carbon chain.
Pentane-1,5-diyl bis(bromoacetate): Similar in structure but with bromoacetate groups instead of chloroacetate.
Uniqueness
Pentane-1,5-diyl bis(chloroacetate) is unique due to its specific chain length and the presence of chloroacetate groups, which confer distinct reactivity and properties. Its intermediate chain length provides a balance between flexibility and reactivity, making it suitable for various applications in organic synthesis and industrial chemistry.
Properties
CAS No. |
90077-32-0 |
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Molecular Formula |
C9H14Cl2O4 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(2-chloroacetyl)oxypentyl 2-chloroacetate |
InChI |
InChI=1S/C9H14Cl2O4/c10-6-8(12)14-4-2-1-3-5-15-9(13)7-11/h1-7H2 |
InChI Key |
OQORMPABZFOUFE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)CCl)CCOC(=O)CCl |
Origin of Product |
United States |
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